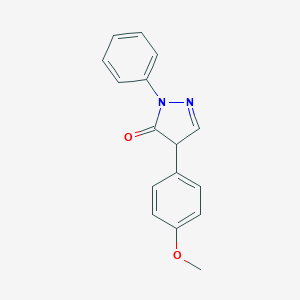
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MPDP or MDP and has been studied for its effects on the central nervous system.
作用機序
The exact mechanism of action of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not well understood. However, studies have suggested that MDP may act as a dopamine receptor agonist, which could explain its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that MDP may have a range of biochemical and physiological effects. For example, MDP has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. Additionally, MDP has been found to reduce inflammation and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MDP has been shown to have low toxicity in animal studies. However, one limitation of using MDP in lab experiments is that its mechanism of action is not well understood, which could make it difficult to interpret results.
将来の方向性
There are several future directions for research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to further investigate its potential use as a neuroprotective agent for the treatment of neurological disorders. Additionally, more research is needed to understand the exact mechanism of action of MDP and how it interacts with the dopamine receptor. Finally, studies could investigate the potential use of MDP as an analgesic or anti-inflammatory agent.
合成法
The synthesis of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and acetophenone under reflux conditions. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
科学的研究の応用
Research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has shown that it has potential therapeutic properties. Studies have suggested that MDP may have neuroprotective effects and could be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, MDP has been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
製品名 |
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-17-18(16(15)19)13-5-3-2-4-6-13/h2-11,15H,1H3 |
InChIキー |
OGOKWFYRDLILPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)


